molecular formula C20H16N2O3 B12896807 1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one CAS No. 825633-21-4

1-[4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethan-1-one

Cat. No.: B12896807
CAS No.: 825633-21-4
M. Wt: 332.4 g/mol
InChI Key: RTWAOJNJXYQCEE-UHFFFAOYSA-N
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Description

1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Chemical Reactions Analysis

1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-(4-(3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl)phenyl)ethanone lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

825633-21-4

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[4-(3-acetyl-1-phenylpyrazole-4-carbonyl)phenyl]ethanone

InChI

InChI=1S/C20H16N2O3/c1-13(23)15-8-10-16(11-9-15)20(25)18-12-22(21-19(18)14(2)24)17-6-4-3-5-7-17/h3-12H,1-2H3

InChI Key

RTWAOJNJXYQCEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C2=CN(N=C2C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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